molecular formula C22H23N5O2 B2543182 N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261001-22-2

N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2543182
CAS No.: 1261001-22-2
M. Wt: 389.459
InChI Key: GDDLGLXJEMKVGF-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Potential

A study by Sarges et al. (1990) investigated the antidepressant potential of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, highlighting their rapid-onset antidepressant effects. These compounds, including structures similar to N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, demonstrated significant activity in Porsolt's behavioral despair model in rats. Their research suggests therapeutic potential as novel and rapid-acting antidepressant agents, with optimal activity associated with certain substituents on the triazoloquinoxaline scaffold (Sarges et al., 1990).

Antimicrobial and Antifungal Activity

Badran, Abouzid, and Hussein (2003) synthesized various derivatives, including triazolo and ditriazoloquinoxalines, to evaluate their antimicrobial and antifungal activities. Their findings revealed that certain compounds possess potent antibacterial activity compared to standard treatments like tetracycline, indicating the potential of this compound derivatives as antimicrobial agents (Badran et al., 2003).

Anticonvulsant Properties

Alswah et al. (2013) conducted research on the anticonvulsant properties of triazoloquinoxaline derivatives, identifying compounds that demonstrated significant anticonvulsant activities. This suggests the potential application of this compound derivatives in the development of new anticonvulsant medications (Alswah et al., 2013).

H1-Antihistaminic Agents

Alagarsamy et al. (2009) synthesized a series of triazoloquinazolinones, including compounds with a structure related to this compound. These compounds were evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This research opens the door for the development of new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-8-19-24-25-21-22(29)26(17-11-5-6-12-18(17)27(19)21)14-20(28)23-16-10-7-9-15(4-2)13-16/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDLGLXJEMKVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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